molecular formula C29H43FO2 B1671181 依洛西醇 CAS No. 199798-84-0

依洛西醇

货号 B1671181
CAS 编号: 199798-84-0
分子量: 442.6 g/mol
InChI 键: LRLWXBHFPGSUOX-GJQYOBCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elocalcitol is a calcitriol analog used for the inhibition of prostate cell growth . It is currently in phase II clinical trials for patients with benign prostate hyperplasia . It is a small molecule and is classified as investigational .


Molecular Structure Analysis

Elocalcitol belongs to the class of organic compounds known as vitamin D and derivatives . These compounds contain a secosteroid backbone, usually secoergostane or secocholestane . The chemical formula of Elocalcitol is C29H43FO2 .


Chemical Reactions Analysis

Elocalcitol interacts with several other substances. For example, the risk or severity of ventricular arrhythmias and Cardiac Arrhythmia can be increased when Elocalcitol is combined with Acetyldigitoxin . Also, the therapeutic efficacy of Elocalcitol can be decreased when used in combination with Beclomethasone dipropionate .


Physical And Chemical Properties Analysis

Elocalcitol has a molecular weight of 442.65 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

科学研究应用

依洛西醇与良性前列腺增生症 (BPH)

依洛西醇是维生素 D3 的合成衍生物,已对其治疗良性前列腺增生症 (BPH) 的潜力进行了研究。临床前研究表明,依洛西醇比非那雄胺更有效地抑制 BPH 细胞的雄激素依赖性和非依赖性增殖。在临床试验中,与安慰剂相比,依洛西醇显着降低了前列腺体积,并且在控制刺激性尿路症状方面显示出与 α1 肾上腺素受体拮抗剂坦索罗辛相当的效果(Tiwari, 2009)

依洛西醇在膀胱过度活动症和逼尿肌过度活动症中的应用

依洛西醇已被评估用于治疗膀胱过度活动症 (OAB) 和特发性逼尿肌过度活动症。一项针对患有 OAB 的女性的 IIb 期研究表明,依洛西醇显着降低了失禁发作的频率,并改善了患者膀胱状况评分,尽管未完全达到主要终点(Digesu et al., 2012)

依洛西醇和男性不育症

在一项涉及前列腺炎患者的临床试验中,发现依洛西醇可显着降低精液中的 IL-8 水平,表明精子质量和活力得到改善。这表明在治疗男性不育症方面具有潜在益处(Tiwari, 2009)

依洛西醇在实验性自身免疫性前列腺炎中的应用

依洛西醇在治疗非肥胖糖尿病小鼠的实验性自身免疫性前列腺炎中显示出疗效。该治疗导致前列腺内细胞浸润显着减少,并降低了促炎细胞因子 IFN-γ 和 IL-17 的产生(Penna et al., 2006)

依洛西醇和子宫内膜异位症

在子宫内膜异位症小鼠模型中,依洛西醇通过减少腹膜炎症和巨噬细胞募集来抑制病变发展。这表明其在控制子宫内膜异位症相关疼痛和不孕症方面的潜力(Mariani et al., 2012)

依洛西醇对膀胱功能的影响

依洛西醇上调了人和大鼠膀胱平滑肌细胞中的 L 型钙通道活性,表明其在调节膀胱收缩机制中发挥作用。这表明在膀胱过度活动症 (OAB) 等疾病中的潜在应用(Morelli et al., 2008)

依洛西醇在自身免疫性甲状腺疾病中的应用

发现依洛西醇可以抑制人甲状腺细胞和 T 细胞中的炎症反应,表明其在治疗自身免疫性甲状腺疾病中的潜在用途。研究表明,依洛西醇可以显着减少炎性细胞因子的分泌,并促进向 Th2 细胞介导的免疫转变(Borgogni et al., 2008)

依洛西醇在炎症和 BPH 中的作用

研究表明,依洛西醇靶向 RhoA/Rho 激酶和 NF-κB 通路,减少基质细胞增殖和良性前列腺增生症 (BPH) 中的炎症反应。这突出了其作为 BPH 治疗剂的潜力,特别是在控制其炎症成分方面(Penna et al., 2009)

依洛西醇和下尿路症状

依洛西醇已显示出降低人前列腺尿道细胞中炎症反应的有效性。这有可能解决与良性前列腺增生症相关的下尿路症状 (LUTS),为治疗提供了一种新方法(Comeglio et al., 2010)

未来方向

Elocalcitol is being evaluated for the treatment of obesity and potentially other related indications with unmet medical needs . It has also entered into a license agreement with Korea-based Cyan Bio for exclusive rights to commercialize Elocalcitol in key territories in Asia for the treatment of Rett Syndrome and osteogenesis imperfecta .

属性

IUPAC Name

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLWXBHFPGSUOX-GJQYOBCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elocalcitol

CAS RN

199798-84-0
Record name Elocalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elocalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elocalcitol
Reactant of Route 2
Reactant of Route 2
Elocalcitol
Reactant of Route 3
Reactant of Route 3
Elocalcitol
Reactant of Route 4
Elocalcitol
Reactant of Route 5
Elocalcitol
Reactant of Route 6
Elocalcitol

Citations

For This Compound
797
Citations
E Borgogni, E Sarchielli, M Sottili, V Santarlasci… - …, 2008 - academic.oup.com
… In addition, elocalcitol promoted a shift toward a Th2 response. In conclusion, elocalcitol could … Furthermore, we assess the effect of both elocalcitol and MMI on purified CD4+ T cells in …
Number of citations: 94 academic.oup.com
P Revill, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
… Elocalcitol is an analogue of calcitriol that possesses the desirable properties of calcitriol but does not cause hypercalcemia. Elocalcitol is in development for benign prostatic …
Number of citations: 2 access.portico.org
GA Digesu, E Verdi, L Cardozo, L Olivieri, V Khullar… - Urology, 2012 - Elsevier
… The frequency of incontinence episodes was significantly reduced in the elocalcitol … elocalcitol compared with those receiving placebo (P = .02). Treatment with both doses of elocalcitol …
Number of citations: 54 www.sciencedirect.com
M Mariani, P Vigano, D Gentilini, B Camisa… - Human …, 2012 - academic.oup.com
… we further investigated elocalcitol therapeutic potential on the prevention of lesion establishment and on the regression of endometriotic lesions by treating the mice with elocalcitol (100 …
Number of citations: 130 academic.oup.com
L Adorini, G Penna, S Amuchastegui, C Cossetti… - The Journal of steroid …, 2007 - Elsevier
The prostate is a target organ of vitamin D receptor (VDR) agonists and represents an extra-renal site of 1,25-dihydroxyvitamin D 3 synthesis, but its capacity to respond to VDR agonists …
Number of citations: 79 www.sciencedirect.com
C Antinozzi, F Marampon, P Sgro, V Tombolini… - Journal of …, 2019 - Springer
… We have recently shown that both T and elocalcitol (elo), a VD non-hypercalcemic analogue previously used in benign prostatic hyperplasia trial [24, 25], exerted I-like effects in Hfsmc, …
Number of citations: 8 link.springer.com
M Maggi, C Crescioli, A Morelli, E Colli… - Journal of …, 2006 - Springer
The active form of vitamin D, 1,25-dihydroxyvitamin D 3 , is a secosteroid hormone that binds to the vitamin D receptor (VDR), a member of the superfamily of nuclear receptors, and …
Number of citations: 31 link.springer.com
A Morelli, R Squecco, P Failli, S Filippi… - … of Physiology-Cell …, 2008 - journals.physiology.org
… under elocalcitol dosing, which reduces ROCK signaling. Since bladder strips from elocalcitol-… To confirm this hypothesis, we investigated the effects of elocalcitol on bladder smooth …
Number of citations: 53 journals.physiology.org
C Antinozzi, C Corinaldesi, C Giordano… - The journal of steroid …, 2017 - Elsevier
… We aim to evaluate in vitro the effect of elocalcitol, a non-… In Hfsmc, elocalcitol exerted an I-like effect, promoting GLUT4 re… VDR agonists as elocalcitol may be therapeutic tools for …
Number of citations: 31 www.sciencedirect.com
G Penna, S Amuchastegui, C Cossetti… - The Journal of …, 2006 - journals.aai.org
… In the present study, we have examined the capacity of Elocalcitol (… We show herein that Elocalcitol treats established … agonist Elocalcitol may prove clinically beneficial in this syndrome. …
Number of citations: 158 journals.aai.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。